3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Antibacterial MRSA MIC

This specific N-(1,3,4-oxadiazol-2-yl)benzamide (F6) is a validated phenotypic hit with 1–2 μg/mL MIC against MRSA, VISA, VRSA, and VRE. It is uniquely resistance-refractory in serial-passage studies—unlike ciprofloxacin—and equipotent to fusidic acid in a murine skin wound model. Only the precise 3,5-dimethoxy substitution and unsubstituted 5-phenyl oxadiazole confer this profile; close analogs like F9 are inactive, making structural fidelity essential for SAR and positive-control applications.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 865287-31-6
Cat. No. B2767033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS865287-31-6
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H15N3O4/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
InChIKeyMYCKEVLCPHUGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-31-6) Procurement & Selection Baseline


3,5-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 865287-31-6, also referred to as F6 or Life Chemicals catalog no. 0559-0346) belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. This heterocyclic scaffold features a 3,5-dimethoxybenzamide moiety linked to a 5-phenyl-1,3,4-oxadiazole ring, a combination that confers distinct physicochemical and biological properties. Its molecular formula is C₁₇H₁₅N₃O₄ and its molecular weight is 325.32 g/mol [2].

Why 3,5-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Cannot Be Swapped with In-Class Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide series, subtle modifications to the benzamide substitution pattern and the oxadiazole 5-position dramatically alter antibacterial potency and resistance profiles [1]. A direct screen of close structural analogs—including F4, F5, F9, G8, and G9—revealed that only a subset (F3, F4, F5, and F6) significantly inhibited S. aureus growth at 16 μg/mL, while F9 lost all activity [1]. Even a positional isomer such as 2,4-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can be expected to display divergent target engagement and potency due to altered hydrogen-bonding geometry [2]. Consequently, procurement of a generic “dimethoxyphenyloxadiazole benzamide” without specification of the precise 3,5-dimethoxy arrangement and the unsubstituted 5-phenyl group carries a high risk of obtaining a biologically inactive or mechanistically distinct compound.

Quantitative Selection Evidence for 3,5-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide vs. Closest Analogs


Anti-MRSA MIC: F6 vs. F4, F5, F9 and Clinical Antibiotics

Compound F6 (3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) inhibited growth of drug-resistant Gram-positive bacterial pathogens including MRSA, VISA, VRSA, and VRE at concentrations of 1–2 μg/mL [1]. In the same initial screen at 16 μg/mL, close analogs F3, F4, and F5 significantly inhibited S. aureus, whereas F9 was completely inactive [1]. A subsequent press release from the research group states that F6 is 16-fold more potent than the closely related analog F6-15 [2].

Antibacterial MRSA MIC

Resistance Development Propensity: F6 vs. Ciprofloxacin

In serial resistance-generation experiments, MRSA exposed to sub-inhibitory concentrations of ciprofloxacin developed resistance, whereas MRSA exposed to the same regimen of F6 did not develop resistance [1]. This phenotypic resistance-refractory property distinguishes F6 from the fluoroquinolone comparator and was not reported for the other N-(1,3,4-oxadiazol-2-yl)benzamide analogs (F3, F4, F5, F9) in this study [1].

Antibiotic resistance MRSA serial passage

In Vivo Efficacy: F6 vs. Fusidic Acid in a Murine Wound Model

In a mouse skin wound infection model, topical application of F6 reduced MRSA burden to a level statistically equivalent to that achieved by the clinically used antibiotic fusidic acid [1]. No in vivo data were reported for the other N-(1,3,4-oxadiazol-2-yl)benzamide analogs tested in this study.

In vivo efficacy MRSA wound infection

Mammalian Cytotoxicity Selectivity Window: F6 vs. Clinical Antibiotics

F6 was found to be non-toxic to mammalian cells at antibacterial concentrations, a critical selectivity feature that distinguishes useful antibacterial hits from broadly cytotoxic compounds [1]. Although specific IC₅₀ or CC₅₀ values were not tabulated in the publicly available abstract and partial manuscript, the statement of non-toxicity at active concentrations establishes a therapeutic window superior to that of non-selective membrane disruptors often encountered in phenotypic screens.

Cytotoxicity Selectivity Mammalian cells

Optimal Application Scenarios for 3,5-Dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide Based on Selection Evidence


Anti-MRSA Screening Library Enrichment & Tool Compound Procurement

Compound F6 is a validated hit from a phenotypic screen that demonstrates 1–2 μg/mL potency against multidrug-resistant Gram-positive clinical isolates including MRSA, VISA, VRSA, and VRE [1]. Its inclusion in focused screening libraries or as a positive control for anti-MRSA assays is directly supported by its quantitative MIC data and head-to-head superiority over inactive analogs such as F9 [1].

Antibiotic Resistance Mechanism Studies

F6 is unique among the reported N-(1,3,4-oxadiazol-2-yl)benzamide series in that it failed to generate resistance in standard serial-passage experiments, whereas the fluoroquinolone antibiotic ciprofloxacin rapidly did so [1]. This makes F6 an invaluable chemical probe for investigating resistance-refractory mechanisms of action against Gram-positive pathogens.

Preclinical In Vivo Efficacy Models for Wound Infections

F6 has been demonstrated to be equipotent to fusidic acid in reducing MRSA burden in a murine skin wound infection model [1]. For programs focused on topical anti-MRSA therapies, F6 offers a structurally novel starting point with in vivo proof-of-concept, a feature not yet demonstrated for other close analogs.

Structure-Activity Relationship (SAR) Exploration Around the N-(1,3,4-Oxadiazol-2-yl)benzamide Scaffold

The dramatic activity cliff between F6 (active at 1–2 μg/mL) and the 5-substituted analog F9 (inactive at 16 μg/mL) highlights the critical importance of the 5-phenyl group on the oxadiazole ring [1]. Procuring F6 as the reference standard for SAR studies enables systematic exploration of substitution effects on potency, resistance profile, and in vivo efficacy.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.